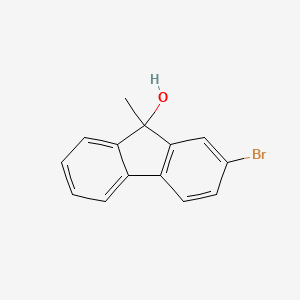

2-Bromo-9-methyl-9H-fluoren-9-ol

Description

The Fluorene (B118485) Scaffold: A Cornerstone of Advanced Chemical Systems

The fluorene moiety, a tricyclic aromatic hydrocarbon, is a fundamental building block in the creation of a diverse range of chemical entities. researchgate.net Its rigid, planar structure, and extensive π-conjugation bestow upon its derivatives remarkable electronic and photophysical properties. entrepreneur-cn.commdpi.com These characteristics are highly sought after in materials science, particularly for the development of organic light-emitting diodes (OLEDs), where fluorene-based compounds serve as efficient and stable emitters. entrepreneur-cn.commdpi.com The inherent thermal stability and excellent charge transport capabilities of the fluorene core make it a preferred component in high-performance organic optoelectronic materials. mdpi.com

Beyond materials science, the fluorene scaffold is a prominent feature in numerous biologically active compounds. researchgate.net Derivatives of fluorene have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. entrepreneur-cn.comnih.gov The versatility of the fluorene nucleus allows for extensive structural modifications, enabling the fine-tuning of its biological and physical properties to meet specific therapeutic or technological demands. researchgate.net

Strategic Functionalization: The Roles of Bromine, Methyl, and Hydroxyl Groups

The specific placement of bromine, methyl, and hydroxyl groups on the fluorene framework in 2-Bromo-9-methyl-9H-fluoren-9-ol is a deliberate strategy to impart unique reactivity and properties.

The bromine atom at the C2 position serves as a versatile synthetic handle. Halogenated aromatic compounds, such as 2-bromofluorene, are crucial intermediates in a variety of cross-coupling reactions, including the Suzuki coupling. chemicalbook.com This allows for the facile introduction of a wide array of functional groups, enabling the construction of more complex molecular architectures with tailored electronic and photophysical characteristics. chemicalbook.com The presence of bromine can also influence the electronic nature of the fluorene system and can enhance certain biological activities. nih.gov

The methyl group at the C9 position is critical for both stability and solubility. The C9 position of the fluorene ring is known to be particularly reactive and susceptible to oxidation. researchgate.netresearchgate.net Introducing a methyl group at this position enhances the steric hindrance, thereby improving the long-term stability of the molecule. researchgate.net Furthermore, the alkyl nature of the methyl group can improve the solubility of the compound in organic solvents, which is a crucial factor for its processing and application in various synthetic and material science contexts.

The hydroxyl group at the C9 position introduces a reactive site for further chemical transformations. The tertiary alcohol functionality in this compound can participate in a range of reactions, such as esterification, etherification, or dehydration, providing pathways to a diverse set of new fluorene derivatives. This hydroxyl group is often a precursor to other functionalities, allowing for the synthesis of compounds that would be difficult to access directly.

Research Focus on this compound

The primary research objective for a compound like this compound is to leverage its unique combination of functional groups for the synthesis of novel and complex organic molecules. The presence of the bromine atom facilitates the exploration of various cross-coupling methodologies to create new carbon-carbon and carbon-heteroatom bonds. The reactivity of the tertiary alcohol at the C9 position opens avenues for derivatization, leading to the generation of libraries of fluorene-based compounds.

A key area of investigation is the potential of these newly synthesized derivatives in materials science, particularly in the development of advanced OLEDs and other organic electronic devices. The strategic functionalization of the fluorene core allows for the fine-tuning of the emission color, quantum efficiency, and charge transport properties of the resulting materials. entrepreneur-cn.commdpi.com

Furthermore, the exploration of the biological activity of derivatives of this compound is a significant research direction. Given the known pharmacological properties of other fluorene compounds, there is a strong rationale for screening these new molecules for potential therapeutic applications. entrepreneur-cn.comnih.gov

In essence, this compound stands as a highly versatile platform for chemical innovation. Its carefully designed structure provides a gateway to a vast chemical space, with the potential to yield new materials and bioactive compounds that can address contemporary challenges in technology and medicine.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-9-methylfluoren-9-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c1-14(16)12-5-3-2-4-10(12)11-7-6-9(15)8-13(11)14/h2-8,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHZPKMRBSAXAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 9 Methyl 9h Fluoren 9 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For 2-Bromo-9-methyl-9H-fluoren-9-ol, both ¹H and ¹³C NMR would provide critical information regarding its stereochemistry and regiochemistry.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the hydroxyl proton. The protons on the fluorene (B118485) backbone would appear in the aromatic region (typically δ 7-8 ppm). The bromine atom at the 2-position and the hydroxyl and methyl groups at the 9-position break the symmetry of the fluorene system, making each aromatic proton chemically non-equivalent. This would result in a complex pattern of doublets and triplets, and their coupling constants would be instrumental in assigning their specific positions (regiochemistry). The methyl group protons would likely appear as a sharp singlet in the upfield region of the spectrum. The hydroxyl proton's chemical shift can be variable and is often identified by its broadness or by deuterium (B1214612) exchange.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning the proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide through-space correlations, helping to confirm the spatial relationship between the methyl group and the adjacent aromatic protons, further solidifying the stereochemical assignment at the C9 position.

¹H NMR Spectral Data (Predicted)

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.0 | m |

| -CH₃ | ~1.5 | s |

¹³C NMR Spectral Data (Predicted)

| Carbon | Chemical Shift (ppm) |

|---|---|

| Aromatic-C | 120 - 150 |

| C-Br | ~121 |

| C-OH | ~75-85 |

High-Resolution Mass Spectrometry (HRMS) in Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of a compound's elemental composition. By providing a highly accurate mass-to-charge ratio (m/z) measurement, HRMS can differentiate between molecules with the same nominal mass but different atomic compositions.

For this compound, with a molecular formula of C₁₄H₁₁BrO, HRMS would be expected to show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ with a very specific mass. The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by approximately 2 Da. The exact mass measurement from HRMS would allow for the calculation of the molecular formula with a high degree of confidence, confirming the presence and number of carbon, hydrogen, bromine, and oxygen atoms.

HRMS Data

| Ion | Calculated m/z |

|---|---|

| [C₁₄H₁₁⁷⁹BrO]⁺ | 273.9993 |

X-Ray Crystallography for Absolute Structure Determination and Conformation Analysis

While spectroscopic methods provide valuable information about connectivity and local environment, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state. This technique would provide the absolute confirmation of the regiochemistry of the bromine atom on the fluorene ring and the stereochemistry at the C9 position.

A successful single-crystal X-ray diffraction analysis of this compound would yield precise bond lengths, bond angles, and torsion angles. This data would reveal the conformation of the molecule, including the planarity of the fluorene system and the orientation of the methyl and hydroxyl groups at the sp³-hybridized C9 carbon. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group or π-π stacking of the fluorene rings, could also be observed in the crystal packing, providing insights into the solid-state behavior of the compound.

Crystallographic Data (Hypothetical)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol group. The presence of aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration would be expected at lower frequencies, typically in the 500-700 cm⁻¹ range.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric stretching of the aromatic rings would likely give rise to a strong Raman signal. The combination of IR and Raman data would provide a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and offering insights into the molecular symmetry and dynamics.

Vibrational Spectroscopy Data (Predicted)

| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | Moderate |

| Aromatic C=C Stretch | 1450-1600 | Strong |

Reactivity and Reaction Mechanisms of 2 Bromo 9 Methyl 9h Fluoren 9 Ol

Transformations Involving the Bromine Moiety at Position 2

The bromine atom attached to the fluorene (B118485) backbone at the 2-position is a key functional group that dictates much of the compound's reactivity. Its electron-withdrawing nature influences the aromatic system and provides a handle for various substitution and coupling reactions.

Nucleophilic Substitution Reactions and Their Scope

The bromine atom on the fluorene ring can be replaced by a variety of nucleophiles. While direct nucleophilic aromatic substitution on an unactivated aryl bromide is generally challenging, the reactivity can be enhanced under specific conditions or by the presence of activating groups. The electron-withdrawing character of the bromine atom itself can facilitate attack by strong nucleophiles.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The bromine at the 2-position makes 2-Bromo-9-methyl-9H-fluoren-9-ol an excellent substrate for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling:

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organohalide with an organoboron compound. organic-chemistry.orgnih.gov In the case of this compound, the bromine atom can be effectively coupled with various aryl or vinyl boronic acids or their esters to form biaryl or vinyl-substituted fluorene derivatives. organic-chemistry.orgnih.gov The reaction typically proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgnih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored for specific substrates. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |

| Ligand | PPh₃, PCy₃, XPhos |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, Water |

This table presents a generalized overview of conditions; specific applications may require optimization.

The mechanism of the Suzuki coupling involves an oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org

Sonogashira Coupling:

The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.orgorganic-chemistry.org this compound can be coupled with a variety of terminal alkynes to introduce an alkynyl functional group at the 2-position of the fluorene core. researchgate.netscirp.org This reaction is typically co-catalyzed by a copper(I) salt, which facilitates the formation of a copper acetylide intermediate. organic-chemistry.org

Table 2: Typical Reagents for Sonogashira Coupling

| Component | Example |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Copper Co-catalyst | CuI |

| Base | Et₃N, i-Pr₂NH |

| Solvent | Toluene, THF, DMF |

This table provides a general guide; reaction conditions should be optimized for specific substrates.

The catalytic cycle of the Sonogashira coupling involves the formation of a palladium-alkynyl complex and a copper acetylide, followed by transmetalation and reductive elimination. beilstein-journals.org

Chemical Behavior of the 9-Hydroxyl Group

The tertiary hydroxyl group at the 9-position is another key reactive center in the molecule, participating in oxidation, dehydration, and substitution reactions. ontosight.ai

Oxidation Reactions and Pathways to Fluorenones

The tertiary alcohol at the C9 position cannot be directly oxidized to a ketone in the same way as primary or secondary alcohols. However, under certain conditions, the fluorene system can be oxidized to the corresponding fluorenone. The oxidation of similar fluorene compounds to fluorenones has been achieved using various oxidizing agents and conditions. google.comgoogle.com For instance, oxidation can be carried out using potassium hydroxide (B78521) in tetrahydrofuran (B95107) under air. google.comgoogle.com This process likely involves the formation of a fluorenyl anion intermediate which is then oxidized.

Dehydration and Rearrangement Processes

The tertiary alcohol group at the 9-position can undergo dehydration under acidic conditions to form an exocyclic double bond, leading to a 9-methylene-fluorene derivative. This elimination reaction is driven by the formation of a stable conjugated system. In some cases, rearrangement of the carbon skeleton can occur, although this is not always observed. researchgate.net The specific reaction conditions, such as the strength of the acid and the reaction temperature, can influence the outcome of the reaction and the potential for rearrangements.

Esterification and Etherification Reactions

The hydroxyl group at the 9-position can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of a catalyst to form the corresponding esters. Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or under acidic conditions with another alcohol. These reactions provide a means to introduce a wide variety of functional groups at the 9-position, further diversifying the chemical properties of the fluorene core.

Reactivity at the 9-Methyl Group

The methyl group at the C9 position is benzylic, being attached to a carbon that is directly bonded to two aromatic rings. This position confers specific reactivity, particularly concerning its acidic protons.

The protons on the 9-methyl group of the fluorene core are significantly more acidic than those of a typical alkyl group. This increased acidity arises from the stability of the resulting conjugate base. Deprotonation of the 9-methyl group generates a carbanion that is extensively stabilized by resonance, with the negative charge delocalized across the biphenyl (B1667301) system of the fluorene skeleton.

The acidity of hydrogens at the 9-position of fluorene derivatives is well-established. thieme-connect.de For the parent compound, 9-methylfluorene, the pKa in dimethyl sulfoxide (B87167) (DMSO) is reported to be 22.6, indicating it can be deprotonated by strong bases. organicchemistrydata.org The presence of the electron-withdrawing bromine atom at the 2-position in this compound would be expected to slightly increase the acidity of the 9-methyl protons compared to the unsubstituted 9-methylfluorene. Conversely, the hydroxyl group at C9 has competing electronic effects.

Treatment with strong bases, such as organometallic reagents (e.g., butyllithium), results in the formation of the corresponding 9-fluorenylmethanide anion. This anion is often highly colored due to the extensive conjugation of the delocalized charge. The formation of this stable anion is a critical first step for various synthetic transformations.

Table 1: Acidity of Fluorene and Related Compounds

| Compound | pKa (in DMSO) | Reference |

| Fluorene | 22.6 | organicchemistrydata.org |

| 9-Methylfluorene | 22.6 | organicchemistrydata.org |

| Toluene | ~43 | General |

The ability to form an anion at the 9-methyl position opens pathways for its subsequent functionalization. The nucleophilic carbanion can react with a variety of electrophiles. Furthermore, the benzylic nature of the methyl group makes it susceptible to radical reactions, most notably benzylic bromination.

A primary method for functionalizing such benzylic positions is through radical halogenation, typically using N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or light. youtube.commanac-inc.co.jp This reaction, known as the Wohl-Ziegler reaction, selectively installs a bromine atom on the methyl group, converting it to a bromomethyl group. manac-inc.co.jp This transformation is highly valuable as the resulting 9-(bromomethyl)fluorene derivative is a versatile intermediate, primed for nucleophilic substitution reactions to introduce a wide array of other functional groups.

Another potential reaction is the oxidation of the methyl group. While the C9-OH group in the parent compound complicates direct oxidation, related fluorene systems demonstrate that benzylic positions can be oxidized. For instance, 9H-fluorene can be oxidized to 9-fluorenone (B1672902) under various conditions, including aerobically in the presence of a base like KOH. researchgate.netrsc.org This suggests that under appropriate conditions, the 9-methyl group could potentially be oxidized to a formyl or carboxyl group, although this would likely involve initial modification of the C9-hydroxyl group.

Derivatization and Functionalization Strategies Based on 2 Bromo 9 Methyl 9h Fluoren 9 Ol

Synthesis of Novel Fluorene-Based Scaffolds

The C-9 hydroxyl group of fluorenol derivatives is a primary target for creating new molecular scaffolds. A prominent strategy involves Lewis acid-catalyzed reactions with various nucleophiles. For instance, reactions of structurally related 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides, catalyzed by boron trifluoride etherate (BF₃·OEt₂), yield highly functionalized (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides. thieme-connect.dedoaj.org This transformation proceeds through a proposed allene (B1206475) carbocation intermediate, demonstrating a powerful method for constructing complex, conjugated systems directly attached to the C-9 position. thieme-connect.dedoaj.orgresearchgate.net

Another approach involves the reaction with isatin (B1672199) imines, also mediated by BF₃·OEt₂, to produce blue-emissive 9,9-disubstituted fluorene (B118485) derivatives. rsc.org These reactions showcase the ability to build intricate spiro- and highly substituted scaffolds from the fluorenol precursor. The versatility of this position is further highlighted by its potential for substitution reactions. The hydroxyl group can be replaced, for example, by a halogen through treatment with hydrobromic acid, converting the alcohol into a more reactive leaving group suitable for nucleophilic substitution. orgsyn.org This allows for the introduction of a wide array of functional groups at the C-9 position, forming diverse fluorene-based structures.

Table 1: Representative Reactions for Synthesizing Novel Scaffolds from Fluorenol Precursors

| Starting Material Type | Reagent(s) | Catalyst | Product Type | Ref. |

| 9-(Phenylethynyl)-9H-fluoren-9-ol | 2-Aminobenzamides | BF₃·OEt₂ | Conjugated Benzamides | thieme-connect.dedoaj.org |

| 9-(Phenylethynyl)-9H-fluoren-9-ol | Isatin Imines | BF₃·OEt₂ | Blue Emissive Indolin-2-ones | rsc.org |

| 9-Phenyl-9-fluorenol (B15170) | Hydrobromic Acid | - | 9-Bromo-9-phenylfluorene | orgsyn.org |

| 9-(Phenylethynyl)-9H-fluoren-9-ol | N-Methyl-7-azaindoles | BF₃·OEt₂ | Azaindole-Appended Fluorenes | acs.org |

Incorporation into Extended Molecular Architectures

The 2-bromo substituent on the fluorene ring is a key handle for building larger, extended molecular architectures such as oligomers and polymers. The bromine atom provides a reactive site for transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern polymer chemistry. Palladium-catalyzed reactions like the Suzuki coupling, which pairs the bromofluorene with a boronic acid or ester derivative, are commonly used to form new carbon-carbon bonds. This method has been successfully employed to synthesize well-defined poly(2,7-fluorene) derivatives from 2,7-dibromofluorene (B93635) precursors. 20.210.105 Similarly, 2-Bromo-9-methyl-9H-fluoren-9-ol can be envisioned as a monomer or an end-capping agent in the synthesis of conjugated polymers, where the fluorene unit contributes to the material's electronic and photophysical properties. 20.210.105

Furthermore, functionalization at the C-9 position can be combined with reactions at the C-2 position to create complex, three-dimensional architectures. For example, after creating a new scaffold via the C-9 hydroxyl group, the C-2 bromo group remains available for subsequent polymerization or for linking the fluorene unit to other molecular systems, such as chromophores or dendrimers. The synthesis of chromophores based on fluorene units demonstrates how different functional groups can be strategically placed on the fluorene core to create 'push-pull' systems for applications in nonlinear optics. nih.gov

Development of Poly-functionalized Fluorene Derivatives

The presence of two chemically distinct reactive sites on this compound makes it an ideal starting material for producing poly-functionalized derivatives. These are molecules where multiple, different functional groups are attached to the fluorene core, each potentially serving a unique purpose.

A powerful strategy involves a stepwise functionalization sequence. First, the C-9 hydroxyl group can be transformed. For instance, a reaction with an appropriate nucleophile can introduce a new, complex substituent at the C-9 position. thieme-connect.dedoaj.orgrsc.org Subsequently, the C-2 bromo group can be utilized in a cross-coupling reaction to introduce a second functional group. This orthogonal approach allows for precise control over the final molecular structure.

Simultaneous functionalization is also possible. For example, in the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides, the addition of N-bromosuccinimide (NBS) to the reaction mixture results in the formation of a dibrominated product, (E)-5-bromo-2-((2-bromo-2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamide. thieme-connect.dedoaj.orgresearchgate.net This demonstrates that new functionalities can be introduced at multiple sites on both the fluorene core and the newly added substituents in a single synthetic step. Such methods are highly efficient for creating complex molecules with multiple functional handles for further modification or for tuning the molecule's properties. The development of mono- and di-bromo substituted fluorene propargylic alcohols has also been shown to be effective in generating a variety of functionalized products. acs.org

Table 2: Examples of Poly-functionalized Fluorene Derivatives

| Precursor Type | Key Reagents | Resulting Functional Groups | Application/Significance | Ref. |

| 2-Bromo-9,9-dimethyl-7-nitro-9H-fluorene | CuCN, Hydrazine, DIBAL | Cyano, Amino, Aldehyde | Synthesis of 'Push-Pull' Chromophores | nih.gov |

| 9-(Phenylethynyl)-9H-fluoren-9-ol | 2-Aminobenzamide, NBS | Imine, Amide, Bromo (x2) | Highly Functionalized Conjugated Systems | thieme-connect.dedoaj.orgresearchgate.net |

| 2,7-Dibromo-9H-fluorene derivatives | Alkyl Halides, n-Butyllithium | Alkyl chains, Bromo | Precursors for Polyfluorenes | 20.210.105 |

| Bromo-substituted 9-(phenylethynyl)-9H-fluoren-9-ol | N-Methyl-7-azaindole | Bromo, Azaindole | Blue Emissive Materials | acs.org |

Theoretical and Computational Investigations of 2 Bromo 9 Methyl 9h Fluoren 9 Ol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry

No published studies were found that provide the optimized molecular geometry (bond lengths, bond angles, and dihedral angles) or a detailed analysis of the electronic structure of 2-Bromo-9-methyl-9H-fluoren-9-ol as determined by DFT or other quantum chemical methods.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Specific data on the HOMO and LUMO energy levels, the HOMO-LUMO energy gap, and the spatial distribution of these orbitals for this compound are not available. Consequently, a detailed reactivity prediction based on FMO theory for this specific compound cannot be constructed.

Simulation of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

There are no accessible records of simulated ¹H or ¹³C NMR chemical shifts or calculated vibrational (infrared and Raman) frequencies for this compound. Such simulations are crucial for corroborating experimental data and aiding in spectral assignments.

Reaction Mechanism Elucidation through Computational Modeling

No computational studies detailing the mechanisms of reactions involving this compound, including transition state analyses or reaction energy profiles, were identified.

Potential Applications of 2 Bromo 9 Methyl 9h Fluoren 9 Ol As a Chemical Building Block

Precursor in the Synthesis of Advanced Organic Materials

The rigid and planar structure of the fluorene (B118485) system makes 2-Bromo-9-methyl-9H-fluoren-9-ol an excellent foundational block for advanced organic materials. The bromine atom acts as a crucial handle for synthetic elaboration, most commonly through palladium-catalyzed cross-coupling reactions, allowing for the precise construction of highly conjugated systems.

In the field of materials science, derivatives of the fluorene scaffold are instrumental in the development of components for Organic Light-Emitting Diodes (OLEDs). The core structure is a key building block for creating the fluorescent layers and liquid crystals within OLED devices. nih.gov Specifically, the fluorene unit is often incorporated into larger, rigid molecular architectures like spiro[fluorene-9,9′-xanthene] (SFX). These SFX-based molecules are designed as hole-transporting materials (HTMs), which are critical for efficient OLED operation. researchgate.net

Research has shown that hole-transporting molecules derived from SFX frameworks possess high-lying Highest Occupied Molecular Orbital (HOMO) energy levels (around 5.0 eV), which facilitates the injection of holes from the standard indium tin oxide (ITO) anode into the emissive layer of the device. researchgate.net OLEDs constructed with these advanced HTMs exhibit lower turn-on voltages and significantly higher efficiencies compared to devices using more conventional materials. researchgate.net For instance, one study reported a power efficiency of 2.31 lm/W for a device using an SFX-based HTM, an improvement of nearly 90% over a similar standard device. researchgate.net The synthesis of these complex HTMs often relies on a starting material like this compound, where the bromo group enables coupling with other functional units, such as triphenylamine (B166846) or carbazole, to achieve the desired electronic properties.

The development of novel organic semiconductors for various electronic applications benefits from the use of fluorene-based building blocks. The inherent electronic properties of the fluorene core can be finely tuned through chemical modification, a process where this compound serves as a key intermediate. The bromine atom allows for the attachment of different functional groups, which can alter the material's charge transport characteristics.

For example, spiro-annulated molecules, which connect two conjugated systems through a single tetrahedral carbon, leverage the fluorene scaffold to create rigid, three-dimensional structures that inhibit close packing and enhance material stability. researchgate.net Researchers have synthesized SFX derivatives functionalized with dithiafulvenyl units to act as hole-transporting materials in perovskite solar cells. nih.gov These materials demonstrated impressive device performance, achieving a power conversion efficiency of 10.67% without the need for common p-type dopants, while also showing good stability in air. nih.gov The specific placement of the functional groups, made possible by a selectively brominated precursor, was found to significantly influence the hole mobility of the final semiconductor material. nih.gov

The fluorene scaffold is a valuable component in the construction of advanced polymers and well-defined supramolecular assemblies. The rigidity of the fluorene unit imparts desirable thermal and morphological stability to the resulting macromolecules. When a precursor like this compound is converted into a derivative with two reactive sites (e.g., 2,7-dibromo-9,9-dialkylfluorene), it can act as a monomer in polymerization reactions.

Using methods like the Sonogashira cross-coupling reaction, fluorene units have been integrated into star-burst conjugated oligomers alongside triphenylamine and SFX cores. researchgate.net These well-defined oligomers exhibit high thermal stability, with decomposition temperatures exceeding 400°C. researchgate.net Notably, the incorporation of the SFX unit, derived from fluorene precursors, leads to a significant increase in the glass transition temperature (Tg) of the material, enhancing its morphological stability at elevated temperatures. researchgate.net This makes such polymers suitable for applications in electronic devices that require robust, high-performance materials.

Table 1: Properties of Materials Derived from Fluorene-Based Building Blocks

| Material Type | Application | Key Finding | Reference |

| Spiro[fluorene-9,9′-xanthene] Derivative | OLED Hole-Transport Layer | Power efficiency of 2.31 lm/W, a ~90% increase over standard materials. | researchgate.net |

| Dithiafulvenyl-SFX Derivative | Perovskite Solar Cell HTM | Achieved a power conversion efficiency of 10.67% without p-type dopants. | nih.gov |

| Triphenylamine-SFX Conjugated Oligomer | Thermally Stable Polymer | Possesses a high glass transition temperature (Tg) of 141°C. | researchgate.net |

Intermediates for Complex Chemical Synthesis

One of the most significant roles of this compound is as a versatile intermediate for constructing complex organic molecules. Its value stems from the bromine atom on the aromatic ring, which serves as a reactive site for one of the most powerful C-C bond-forming reactions in modern organic chemistry: the Suzuki-Miyaura cross-coupling reaction. nih.govlibretexts.org

The Suzuki reaction involves the palladium-catalyzed coupling of an organohalide (like the bromo-fluorene derivative) with an organoboron compound, typically an arylboronic acid. libretexts.org This reaction is exceptionally reliable and tolerates a wide variety of functional groups, making it a cornerstone of synthetic chemistry. researchgate.netnih.gov In this context, the 2-bromo-fluorene scaffold can be coupled with a diverse array of arylboronic acids to generate biphenyl-type structures, which are themselves important motifs in materials science and medicinal chemistry. nih.gov The general process involves three main steps: oxidative addition of the bromo-fluorene to a palladium(0) catalyst, transmetalation with the boronic acid, and reductive elimination to release the final coupled product and regenerate the catalyst. libretexts.org This allows for the modular and efficient synthesis of complex target molecules from the relatively simple fluorene starting block.

Table 2: Example of Suzuki Coupling with Bromo-Aromatic Compounds

| Bromo-Aromatic Substrate | Coupling Partner (Boronic Acid) | Catalyst System | Yield | Reference |

| 2-Bromo-4-chlorophenyl-2-bromobutanoate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 81% | nih.gov |

| 2-Bromo-4-chlorophenyl-2-bromobutanoate | 4-Methylphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 78% | nih.gov |

| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | Good to Excellent | researchgate.net |

| 2-Bromothiophene | Phenylboronic acid | Pyridine-based Pd(II)-complex | Not specified | researchgate.net |

Exploration in Chemical Biology for Scaffold Diversification

While primarily utilized in materials science, the fluorene scaffold available from this compound holds potential for applications in chemical biology, particularly for scaffold diversification in drug discovery. The Suzuki-Miyaura reaction is a critical tool for synthesizing biologically active molecules. nih.gov The biphenyl (B1667301) structures created through this coupling are known to be central components in compounds with a wide range of pharmaceutical activities, including anti-inflammatory, anti-tumor, and anti-hypertensive properties. nih.gov

The core concept of scaffold diversification involves using a common chemical framework—in this case, the fluorene nucleus—and systematically modifying it with a wide array of different chemical groups. This process generates a "library" of related but structurally distinct compounds. By using this compound as the starting scaffold, chemists can employ the Suzuki reaction to attach hundreds of different arylboronic acids, each introducing new functionality. These libraries can then be screened for biological activity, enabling the rapid exploration of structure-activity relationships and the potential discovery of new therapeutic agents. The rigidity of the fluorene scaffold provides a stable, well-defined orientation for the appended functional groups, which is an advantageous feature for designing molecules that interact with specific biological targets like enzymes or receptors.

Conclusion and Future Research Directions

Summary of Key Research Findings on 2-Bromo-9-methyl-9H-fluoren-9-ol Chemistry

Research on fluorene (B118485) derivatives has established them as a critical class of organic compounds with wide-ranging applications due to their unique electronic and physical properties. The core of this compound is the fluorene system, a tricyclic aromatic hydrocarbon that provides a rigid and planar structure, which is advantageous for creating materials with high thermal stability and efficient charge transport properties. mdpi.com

The key structural features of this compound are:

A fluorene backbone : This provides the fundamental scaffold, known for its high photoluminescence efficiency. mdpi.com

A bromo substituent at the 2-position : This halogen atom serves as a reactive site, making the molecule a versatile building block for more complex structures through various cross-coupling reactions.

A methyl group and a hydroxyl group at the 9-position : This disubstitution at the C-9 position is a common strategy to enhance the stability of fluorene-based materials and prevent oxidation, which is a known issue with the fluorene nucleus. researchgate.net The hydroxyl group also introduces the potential for further functionalization.

The synthesis of related fluorene derivatives often involves multi-step processes. For instance, the synthesis of 2-Bromo-9-fluorenone (B123733), a potential precursor, can be achieved with high yield through the bromination of 9-fluorenone (B1672902) using a phase transfer catalyst. chemicalbook.com The addition of the methyl group to the 9-position to form the tertiary alcohol could then be accomplished via a Grignard reaction.

Unexplored Reactivity and Synthetic Challenges

The chemistry of this compound presents several avenues for further investigation. The interplay between the bromo- and the hydroxyl- functionalities on the fluorene core is an area ripe for exploration.

Unexplored Reactivity:

Intramolecular Cyclization: The proximity of the C-9 hydroxyl group and the C-2 bromo group could potentially lead to novel intramolecular cyclization reactions under specific conditions, forming new heterocyclic systems fused to the fluorene core.

Sequential Cross-Coupling Reactions: The bromo group is an ideal handle for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions. mdpi.comnih.gov A systematic study of these reactions would allow for the synthesis of a diverse library of 2-substituted-9-methyl-9H-fluoren-9-ol derivatives with tailored electronic and photophysical properties.

Dehydration and Rearrangement: The tertiary alcohol at the 9-position could undergo acid-catalyzed dehydration to form an exocyclic double bond. The subsequent reactivity of this fluorenylidene system could be explored. researchgate.net

Synthetic Challenges:

Selective Functionalization: A key challenge lies in the selective functionalization of either the bromo or the hydroxyl group while leaving the other intact. This would require careful selection of protecting groups and reaction conditions.

Stereochemistry: While the 9-position is not a stereocenter in the parent molecule, its reactions could lead to the formation of chiral centers, opening up the field of asymmetric synthesis with this scaffold.

Emerging Avenues in Advanced Materials Science and Chemical Synthesis

The unique structural characteristics of this compound make it a promising candidate for the development of advanced materials.

Advanced Materials Science:

Organic Light-Emitting Diodes (OLEDs): Fluorene derivatives are well-known for their application as blue-light emitters in OLEDs due to their large energy band gaps. mdpi.com By functionalizing the 2-position through the bromo group, the emission color and efficiency of the resulting materials could be fine-tuned.

Organic Semiconductors: The rigid fluorene core facilitates π-π stacking, which is crucial for charge transport. This makes fluorene-based molecules interesting for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov

Sensors: The fluorescent nature of the fluorene core could be exploited for the development of chemical sensors. The introduction of specific recognition units at the 2-position could lead to "turn-on" or "turn-off" fluorescent sensors for various analytes.

Chemical Synthesis:

Precursor for Complex Molecules: This compound can serve as a versatile intermediate for the synthesis of more complex, polycyclic aromatic systems or dendrimers.

Ligand Development: The fluorene scaffold with its potential for functionalization could be used to design novel ligands for catalysis.

Prospects for Further Computational and Experimental Synergy

A combined approach of computational and experimental studies will be crucial to unlock the full potential of this compound.

Computational Studies:

Density Functional Theory (DFT): DFT calculations can be employed to predict the electronic properties, such as the HOMO-LUMO gap, and to understand the nature of the electronic transitions in this molecule and its derivatives. mdpi.comnih.gov This can guide the design of new materials with desired optoelectronic properties.

Reaction Mechanism Simulations: Computational modeling can help to elucidate the mechanisms of potential reactions, such as the intramolecular cyclization or rearrangement pathways, and to predict the feasibility of different synthetic routes.

Experimental Synergy:

Structure-Property Relationships: A systematic experimental investigation of the photophysical and electronic properties of a series of derivatives synthesized from this compound would provide valuable data to validate and refine the computational models.

Device Fabrication and Testing: The most promising materials identified through synergistic computational and experimental screening can then be incorporated into prototype devices like OLEDs or OFETs to evaluate their performance.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 713131-50-1 | myskinrecipes.com |

| Molecular Formula | C₁₄H₁₁BrO | myskinrecipes.com |

| Molecular Weight | 275.14 g/mol | myskinrecipes.com |

| Melting Point | 148-149 °C | myskinrecipes.com |

| IUPAC Name | this compound | sigmaaldrich.com |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-Bromo-9-methyl-9H-fluoren-9-ol, and how can purity be optimized?

- Methodology :

- Bromination : Introduce bromine at the 2-position of 9-methyl-9H-fluoren-9-ol via electrophilic aromatic substitution. Use Lewis acids (e.g., FeBr₃) to activate the aromatic ring for regioselective bromination.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate high-purity product. Monitor reaction progress via TLC and confirm purity via melting point analysis and NMR spectroscopy.

- Key Considerations : Optimize reaction temperature and stoichiometry to minimize di-substitution byproducts.

Q. How should the crystal structure of this compound be characterized?

- Methodology :

- X-ray Diffraction (XRD) : Grow single crystals via slow evaporation of a saturated dichloromethane solution. Collect diffraction data using a synchrotron or in-house diffractometer.

- Refinement : Use SHELXL (via the SHELX suite) for structure refinement . Apply constraints for disordered atoms (e.g., methyl groups) and validate geometry using tools like PLATON.

- Key Metrics : Report bond lengths, angles, and torsion angles, particularly for the bromine-substituted aromatic ring and the methyl-fluorenol core.

Advanced Research Questions

Q. How can DFT-D3 calculations be optimized to model non-covalent interactions in this compound?

- Methodology :

- Functional Selection : Use B3LYP or PBE0 paired with the D3 dispersion correction. Compare results with Becke-Johnson (BJ) damping to avoid repulsive forces at short interatomic distances .

- Basis Sets : Employ def2-TZVP for geometry optimization and def2-QZVP for energy calculations. Include solvent effects (e.g., PCM model for dichloromethane).

Q. What role do substituents (bromo, methyl) play in directing regioselectivity during electrophilic substitution?

- Methodology :

- Mechanistic Probes : Perform kinetic studies (e.g., competitive bromination with analogs like 9-methyl-9H-fluoren-9-ol) to compare reaction rates.

- Computational Analysis : Calculate Fukui indices and electrostatic potential maps (via Gaussian or ORCA) to identify electron-rich sites. The methyl group may sterically hinder substitution at adjacent positions, while bromine’s electron-withdrawing effect directs incoming electrophiles to specific sites.

Q. How can discrepancies between experimental and computational bond lengths be resolved?

- Methodology :

- Error Analysis : Quantify deviations using root-mean-square (RMSD) metrics. For DFT, test alternative functionals (e.g., ωB97X-D) or basis sets.

- Experimental Cross-Validation : Re-refine XRD data with SHELXL to check for overfitting or missed disorder . Use neutron diffraction (if feasible) for precise hydrogen positioning.

Q. What strategies are effective for analyzing substituent effects on fluorescence properties?

- Methodology :

- Spectroscopic Studies : Measure UV-Vis absorption and emission spectra in varying solvents. Correlate Stokes shifts with solvent polarity to assess intramolecular charge transfer.

- Computational Modeling : Perform TD-DFT calculations (CAM-B3LYP/def2-SVP) to simulate excited-state transitions. Compare oscillator strengths with experimental molar absorptivity.

Data Contradiction and Resolution

Q. How should conflicting crystallographic and spectroscopic data on molecular conformation be addressed?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.